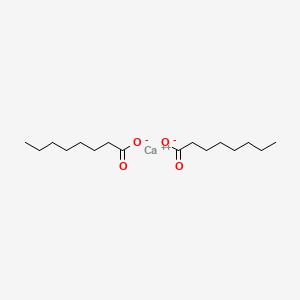
Calcium octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium octanoate, also known as calcium caprylate, is a calcium salt of octanoic acid. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is known for its excellent emulsifying, dispersing, solubilizing, and lubricating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium octanoate can be synthesized through the reaction of sodium octanoate with calcium chloride . Another method involves mixing n-octanoic acid with calcium carbonate, adding water, and performing a reflux reaction. The reaction mixture is then filtered and dried to obtain a mixture of this compound and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and evaporated to dryness to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes mentioned above, with adjustments for scale and efficiency. The use of calcium carbonate and n-octanoic acid is common due to the simplicity and cost-effectiveness of the process .
Análisis De Reacciones Químicas
Types of Reactions
Calcium octanoate primarily undergoes substitution reactions. It can react with strong acids to form octanoic acid and calcium salts. It is also involved in reactions with strong oxidizing agents, which can lead to the formation of various oxidation products .
Common Reagents and Conditions
Reagents: Strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate).
Major Products Formed
The major products formed from the reactions of this compound include octanoic acid, calcium salts, and various oxidation products depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Calcium octanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of calcium octanoate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to calcium receptors and influence calcium signaling pathways. Its emulsifying and dispersing properties are attributed to its ability to reduce surface tension and stabilize emulsions .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium stearate
- Calcium laurate
- Calcium palmitate
Comparison
Calcium octanoate is unique due to its shorter carbon chain length compared to other calcium salts of fatty acids like calcium stearate and calcium palmitate. This gives it distinct solubility and emulsifying properties, making it more suitable for specific applications in emulsions and dispersions .
Propiedades
Número CAS |
2191-10-8 |
|---|---|
Fórmula molecular |
C16H30CaO4 |
Peso molecular |
326.48 g/mol |
Nombre IUPAC |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


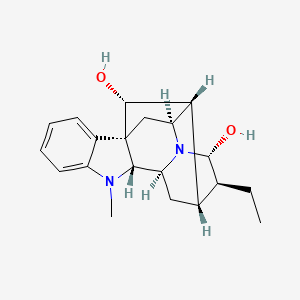
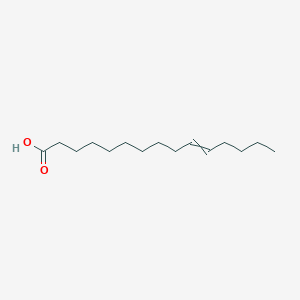
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)
![2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose](/img/structure/B13395698.png)
![[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13395711.png)
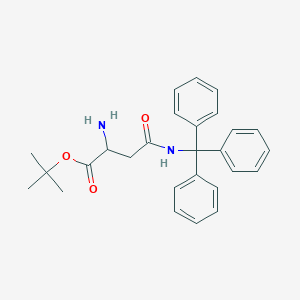
![6-Benzothiazolol, 2-[4-[4-(methylamino)phenyl]-1,3-butadien-1-yl]-](/img/structure/B13395719.png)
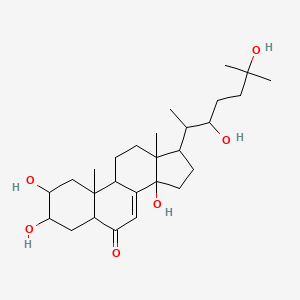
![2-Ethylbutyl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13395728.png)
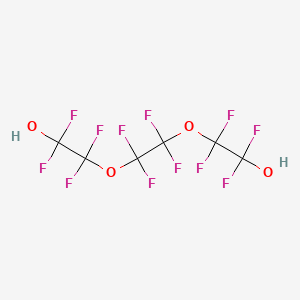
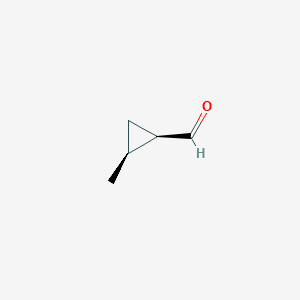
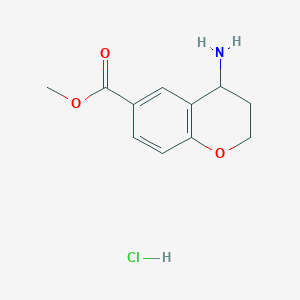
![2-Amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13395755.png)
[(naphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13395760.png)
